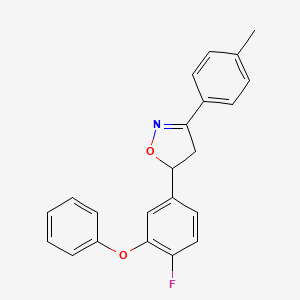

5-(4-Fluoro-3-phenoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole

Description

5-(4-Fluoro-3-phenoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole is a substituted 4,5-dihydroisoxazole derivative characterized by a bicyclic structure containing an oxygen and nitrogen heteroatom. The compound features a 4-fluoro-3-phenoxyphenyl group at position 5 and a 4-methylphenyl (para-tolyl) group at position 3 of the dihydroisoxazole ring. Its molecular formula is C₂₂H₁₇FNO₂, with a molecular weight of approximately 350.38 g/mol.

Crystallographic studies of similar dihydroisoxazole derivatives (e.g., benzofuran-containing analogs) reveal that substituents significantly affect molecular conformation. For instance, dihedral angles between the dihydroisoxazole ring and aromatic substituents range from 15.51° to 87.19°, impacting packing interactions and hydrogen-bonding networks in the solid state .

Properties

CAS No. |

926927-82-4 |

|---|---|

Molecular Formula |

C22H18FNO2 |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

5-(4-fluoro-3-phenoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C22H18FNO2/c1-15-7-9-16(10-8-15)20-14-21(26-24-20)17-11-12-19(23)22(13-17)25-18-5-3-2-4-6-18/h2-13,21H,14H2,1H3 |

InChI Key |

BHYPSOZUQPNSOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(C2)C3=CC(=C(C=C3)F)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cycloaddition of Nitrile Oxides with Alkenes

The most common and effective method for synthesizing 4,5-dihydro-1,2-oxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides to alkenes. This approach is well-documented for constructing isoxazoline rings with diverse substituents.

- Mechanism : The nitrile oxide acts as a 1,3-dipole, reacting with the alkene dipolarophile to form the isoxazoline ring in a regio- and stereoselective manner.

- Reagents : Nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides under mild conditions.

- Optimization : Use of continuous flow reactors has been reported to improve reaction control, yield, and purity by precise regulation of temperature and pressure during the cycloaddition step.

Amidoxime and Carboxylic Acid Derivative Cyclization (for Related Oxazole Derivatives)

Although this method is more common for 1,2,4-oxadiazoles, it provides insight into heterocyclic ring formation relevant to oxazole chemistry:

- Amidoximes react with activated carboxylic acid derivatives (acyl chlorides, esters, anhydrides) to form heterocycles.

- Catalysts such as pyridine or tetrabutylammonium fluoride (TBAF) improve yields.

- Microwave irradiation (MWI) has been employed to shorten reaction times and increase yields, offering a green chemistry advantage.

Alternative Synthetic Approaches

- Tandem Reactions : Tandem reactions involving nitroalkenes and arenes in the presence of strong acids (e.g., triflic acid) have been explored for related oxazole derivatives, yielding high efficiency but requiring acid-resistant substrates.

- Photoredox Catalysis : Visible light-induced cycloadditions using organic dye catalysts have been reported for related oxazole systems, providing environmentally friendly conditions but with moderate yields.

Detailed Synthetic Procedure for 5-(4-Fluoro-3-phenoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole

Based on the most reliable data, the synthesis typically proceeds as follows:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of nitrile oxide intermediate | From corresponding aldoxime or hydroximoyl chloride precursor | Generated in situ to avoid instability |

| 2 | 1,3-Dipolar cycloaddition with substituted alkene | Alkene bearing 4-methylphenyl substituent; solvent: dichloromethane or acetonitrile; temperature: 0–25°C | Continuous flow reactors can be used for better control |

| 3 | Purification | Column chromatography or recrystallization | Yields optimized by reaction time and temperature control |

Reaction Optimization and Yield Data

| Parameter | Effect on Yield and Purity | Typical Range/Value |

|---|---|---|

| Temperature | Lower temperatures favor regioselectivity and reduce side reactions | 0–25°C |

| Solvent | Polar aprotic solvents enhance nitrile oxide stability | Dichloromethane, acetonitrile |

| Reaction Time | Prolonged times may increase yield but risk decomposition | 1–6 hours |

| Catalyst/Additives | Use of bases or phase transfer catalysts can improve conversion | Pyridine, TBAF (for related oxazole syntheses) |

| Reactor Type | Continuous flow reactors improve reproducibility and scalability | Flow rates adjusted for optimal conversion |

Typical isolated yields for this cycloaddition range from 70% to 90% , depending on substrate purity and reaction conditions.

Research Findings and Comparative Analysis

- The cycloaddition method remains the gold standard for synthesizing 4,5-dihydro-1,2-oxazoles due to its straightforward mechanism and high regioselectivity.

- Microwave-assisted synthesis, while more common for 1,2,4-oxadiazoles, shows promise for related heterocycles by reducing reaction times and solvent use, aligning with green chemistry principles.

- Tandem and photoredox methods offer innovative alternatives but currently suffer from moderate yields or substrate limitations.

- Continuous flow technology is increasingly adopted to enhance reaction control, safety, and scalability, especially for sensitive intermediates like nitrile oxides.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkenes | Aldoximes/hydroximoyl chlorides, substituted alkenes | High regioselectivity, well-established | Requires careful control of nitrile oxide generation | 70–90% |

| Amidoxime and Carboxylic Acid Derivative Cyclization | Amidoximes, acyl chlorides/esters | Simple reagents, microwave-assisted options | Mostly for 1,2,4-oxadiazoles, harsh conditions sometimes | 40–90% (related compounds) |

| Tandem Reactions with Nitroalkenes | Nitroalkenes, arenes, nitriles, superacid catalyst | High yields, short reaction time | Requires acid-resistant substrates | ~90% |

| Photoredox Catalysis | Disubstituted azirines, nitrosoarenes, organic dye catalyst | Green chemistry, mild conditions | Moderate yields, limited substrate scope | 35–50% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and tolyl groups, leading to the formation of corresponding quinones or other oxidized products.

Reduction: Reduction reactions can target the fluoro-phenyl group, potentially leading to the removal of the fluorine atom and the formation of a phenyl group.

Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce de-fluorinated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Fluoro-3-phenoxyphenyl)-3-(p-tolyl)-4,5-dihydroisoxazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Isoxazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-phenoxyphenyl)-3-(p-tolyl)-4,5-dihydroisoxazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Comparisons

The table below compares 5-(4-Fluoro-3-phenoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole with structurally related 4,5-dihydroisoxazole derivatives:

Functional Group Impact on Properties

- Similar effects are observed in ISO-06 (trifluoromethyl) and pyroxasulfone (difluoromethoxy), where EWGs increase herbicidal and antimicrobial potency .

- Lipophilicity:

The 4-methylphenyl group in the target compound increases hydrophobicity, akin to the benzofuran and benzyloxy substituents in other analogs. This property correlates with improved membrane permeability in antimicrobial derivatives . - Hydrogen Bonding: Hydroxyl or sulfonyl groups (e.g., in pyroxasulfone) facilitate intermolecular interactions, influencing crystallization and stability. The target compound’s phenoxy group may similarly engage in C–H⋯O interactions .

Spectroscopic and Crystallographic Trends

- IR Spectroscopy:

C=N stretching in dihydroisoxazoles consistently appears near 1640–1660 cm⁻¹ (e.g., 1661 cm⁻¹ in ; 1649 cm⁻¹ in ISO-06) . - Crystallography: The target compound’s 4-methylphenyl group likely induces a dihedral angle <20° with the dihydroisoxazole ring, similar to benzofuran analogs (15.51°), whereas bulkier substituents (e.g., benzodiazepines) adopt larger angles (>80°) .

Biological Activity

5-(4-Fluoro-3-phenoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on anti-tubercular properties, cytotoxic effects against cancer cell lines, and other pharmacological profiles.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 348.39 g/mol

- IUPAC Name : this compound

Anti-Tubercular Properties

Recent studies have highlighted the anti-tubercular activity of related compounds. For instance, a derivative of 4-amino-5-(4-fluoro-3-phenoxyphenyl) demonstrated significant activity against Mycobacterium tuberculosis (MTB), with Minimum Inhibitory Concentrations (MIC) reported at 5.5 μg/mL for sensitive strains and 11 μg/mL for multidrug-resistant strains . This suggests that modifications in the oxazole framework may retain or enhance such activity.

Cytotoxic Activity Against Cancer Cell Lines

The biological activity of related oxazole derivatives has been extensively studied. A notable finding is that certain derivatives exhibit cytotoxic effects comparable to established chemotherapeutic agents. For example:

- Cytotoxicity Assay : The IC values for various derivatives were tested against human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The most active compounds demonstrated IC values ranging from 0.12 to 2.78 μM .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| A | MCF-7 | 0.65 |

| B | A549 | 1.50 |

| C | HCT116 | 2.41 |

These findings indicate a promising avenue for developing new anticancer agents based on the oxazole scaffold.

The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. For instance, studies have shown that certain oxazole derivatives increase p53 expression levels and activate caspase pathways in MCF-7 cells, leading to programmed cell death . Additionally, molecular docking studies suggest strong hydrophobic interactions between the compound's aromatic rings and target proteins, similar to those seen with Tamoxifen, a well-known breast cancer treatment .

Case Studies

Several case studies have documented the efficacy of oxazole derivatives in preclinical models:

- Study on MCF-7 Cells : A compound with structural similarities to this compound was found to significantly inhibit cell proliferation with an IC of 15.63 μM, indicating potential as a therapeutic agent .

- In Vivo Studies : Further investigations into animal models have shown that these compounds can reduce tumor size significantly compared to control groups treated with standard chemotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.